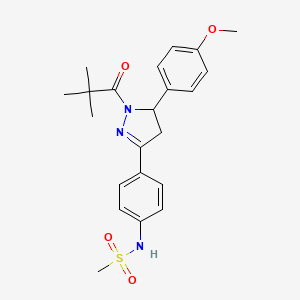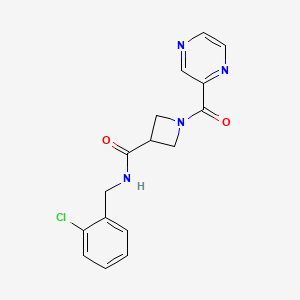![molecular formula C19H14ClF2N3O2 B2373902 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide CAS No. 921531-76-2](/img/structure/B2373902.png)
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. It has been studied for its potential use in cancer treatment due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Acaricidal and Insecticidal Activities
- Oxazoline Derivatives Containing Oxime Ether Moiety : Novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety showed excellent acaricidal activity against Tetranychus cinnabarinus. They were more effective than etoxazole and demonstrated promising applications as new candidates for controlling spider mites in agriculture (Li et al., 2014).
Antimicrobial Agents
- Synthesis and Characterization of Quinazolines : Compounds synthesized with similar chemical structures were screened for antibacterial and antifungal activities on various microbial strains (Desai et al., 2007).
Dopamine Receptor Studies
- Determination of Dopamine D(4) Receptor Density : A derivative of this compound was used as a probe for determining dopamine D(4) receptor density in rat striatum (Colabufo et al., 2001).
Molecular Design and Synthesis
- Acaricidal/Insecticidal Activities of Oxazoline Derivatives : A series of novel oxazoline derivatives containing a sulfur ether moiety were designed, showing excellent activity against both eggs and larvae of Tetranychus cinnabarinus (Yu et al., 2015).
Pesticidal Research
- Laboratory Tests Against Pink Bollworm : Compounds like diflubenzuron, structurally related to the query compound, showed potential in controlling pink bollworm in cotton plants (Flint et al., 1978).
Corrosion Inhibition Studies
- Effect on Steel Corrosion : Research focused on the inhibition of corrosion in steel using a derivative of pyridazine, showing significant efficacy (Ghazoui et al., 2017).
Synthesis and Biological Activities
- Synthesis of 1,3-Oxazole Derivatives : Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine were synthesized and screened for anticancer and antimicrobial activities (Katariya et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVZMIVOPZOODB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)





![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

